molecular formula C14H19NO2 B12865635 Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester CAS No. 503417-35-4

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester

Cat. No.: B12865635
CAS No.: 503417-35-4
M. Wt: 233.31 g/mol
InChI Key: ZHYBSCVSARBULJ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H19NO2. It is known for its unique structure, which includes a benzoic acid moiety attached to a 1-aminocyclopropyl group and a 1,1-dimethylethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester typically involves the esterification of benzoic acid derivatives with 1-aminocyclopropyl compounds. One common method includes the reaction of benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions often require refluxing the mixture at elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The industrial process may also incorporate purification steps such as distillation and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-(1-aminocyclopropyl)-, methyl ester
  • Benzoic acid, 3-(1-aminocyclopropyl)-, ethyl ester
  • Benzoic acid, 3-(1-aminocyclopropyl)-, propyl ester

Uniqueness

Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Density : 1.106 g/cm³
  • Boiling Point : 340.3ºC at 760 mmHg

The biological activity of benzoic acid derivatives often hinges on their ability to interact with various molecular targets within biological systems. The mechanism of action for benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester may involve:

  • Binding to specific receptors or enzymes.
  • Modulating enzymatic activities related to protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

In Vitro Studies

Research on benzoic acid derivatives has shown promising results regarding their biological activities:

  • Protein Degradation Modulation : A study demonstrated that certain benzoic acid derivatives could enhance the activity of UPP and ALP in human foreskin fibroblasts. The compound 3-chloro-4-methoxybenzoic acid exhibited a significant interaction with cathepsins B and L, indicating that structurally similar compounds may influence proteostasis .
  • Cytotoxicity and Antiproliferative Effects : In various cell lines, including Hep-G2 and A2058 cancer cells, certain benzoic acid derivatives have shown low cytotoxicity while promoting proteasomal activity. This suggests potential for therapeutic applications in cancer treatment .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
Benzoic AcidC₇H₆O₂Simple carboxylic acid; widely used as a preservative.
3-(1-Aminocyclopropyl)benzoic AcidC₁₀H₁₁NOLacks ester functionality; potential for direct amine activity.
Benzoic Acid Methyl EsterC₈H₈O₂Methyl ester derivative; lower boiling point and different reactivity.
N-Benzyl-3-(1-Aminocyclopropyl)benzoic AcidC₁₂H₁₅NO₂Contains a benzyl group; may exhibit different biological activities due to sterics.

This compound stands out due to its complex structure that combines cyclopropyl amino groups with ester linkages, potentially enhancing lipophilicity and biological interactions compared to simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological properties of benzoic acid derivatives:

  • Antioxidant Activity : Research indicates that some benzoic acid derivatives exhibit antioxidant properties by modulating enzyme activities associated with oxidative stress .
  • Antimicrobial Effects : Similar compounds have been evaluated for their antimicrobial properties against various pathogens, showing potential in developing new antimicrobial agents .

Properties

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)10-5-4-6-11(9-10)14(15)7-8-14/h4-6,9H,7-8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYBSCVSARBULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176959
Record name Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-35-4
Record name Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503417-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(1-aminocyclopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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